A Technical Guide to 1,2-Diaminoanthraquinone: Properties, Applications, and Experimental Protocols
A Technical Guide to 1,2-Diaminoanthraquinone: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 1,2-Diaminoanthraquinone, a versatile chemical compound with significant applications in biological research, particularly in the detection of nitric oxide. This document details its chemical and physical properties, outlines experimental protocols for its use as a fluorescent probe, and discusses its relevance in the context of drug development.
Core Properties of 1,2-Diaminoanthraquinone
1,2-Diaminoanthraquinone, also known as 1,2-DAA, is a solid organic compound. Its fundamental properties are summarized below.
| Property | Value | Reference |
| CAS Number | 1758-68-5 | |
| Molecular Weight | 238.24 g/mol | |
| Molecular Formula | C₁₄H₁₀N₂O₂ | |
| Appearance | Brown to black solid | |
| Melting Point | 289-291 °C | |
| Solubility | Soluble in DMSO |
Application in Nitric Oxide Detection
The primary application of 1,2-Diaminoanthraquinone in research is as a fluorescent probe for the detection of nitric oxide (NO), a critical signaling molecule in various physiological and pathological processes.[1][2] Non-fluorescent itself, 1,2-Diaminoanthraquinone reacts with nitric oxide in the presence of oxygen to form a highly fluorescent triazole derivative, 1,2-diaminoanthraquinone triazole (DAA-TZ).[2] This reaction provides a basis for the sensitive and specific detection of NO in living cells and tissues.[1][2]
The detection of nitric oxide is crucial in many areas of research, including immunology, neuroscience, and cancer biology. For instance, it has been used to investigate the role of NO in long-term potentiation in brain slices and to monitor NO production in macrophage cell lines stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).
Experimental Protocols
Synthesis of 1,2-Diaminoanthraquinone
While various methods exist for the synthesis of aminoanthraquinone derivatives, a common approach for the synthesis of 1,2-diaminoanthraquinone involves the amination of a suitably substituted anthraquinone (B42736) precursor. One potential route, based on general principles for the synthesis of similar compounds, starts from 1-amino-2-bromoanthraquinone (B1606574). The bromo-substituent can be replaced by an amino group through a nucleophilic aromatic substitution reaction, typically using ammonia (B1221849) or an ammonia equivalent in the presence of a copper catalyst.
Note: The following is a generalized protocol and may require optimization.
Materials:
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1-amino-2-bromoanthraquinone
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Ammonia solution (e.g., 28% in water) or an alternative ammonia source
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Copper(I) catalyst (e.g., CuI, Cu₂O)
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A high-boiling point solvent (e.g., N-methyl-2-pyrrolidone, DMF)
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Inert gas (e.g., Nitrogen or Argon)
Procedure:
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In a reaction vessel equipped with a reflux condenser and a magnetic stirrer, dissolve 1-amino-2-bromoanthraquinone in the chosen solvent under an inert atmosphere.
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Add the copper catalyst to the solution.
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Introduce the ammonia solution to the reaction mixture.
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Heat the reaction mixture to a temperature typically ranging from 150 to 200 °C and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
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After the reaction is complete, cool the mixture to room temperature.
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Precipitate the product by pouring the reaction mixture into water.
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Collect the solid product by filtration and wash thoroughly with water to remove any residual solvent and inorganic salts.
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The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or a solvent mixture) to yield pure 1,2-Diaminoanthraquinone.
Detection of Nitric Oxide in Macrophage Cell Culture
This protocol describes the use of 1,2-Diaminoanthraquinone to detect nitric oxide production in the murine macrophage cell line RAW 264.7 upon stimulation with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).
Materials:
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RAW 264.7 macrophage cells
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Complete cell culture medium (e.g., DMEM with 10% FBS)
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Lipopolysaccharide (LPS) from E. coli
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Recombinant murine interferon-gamma (IFN-γ)
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1,2-Diaminoanthraquinone (stock solution in DMSO)
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Phosphate-buffered saline (PBS)
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Fluorescence microscope
Procedure:
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Cell Seeding: Seed RAW 264.7 cells in a suitable culture vessel (e.g., 96-well plate or chamber slides) at a density that will result in 70-80% confluency on the day of the experiment. Incubate overnight at 37°C in a 5% CO₂ atmosphere.
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Cell Stimulation:
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Prepare a stimulation medium containing LPS (e.g., 1 µg/mL) and IFN-γ (e.g., 10 ng/mL) in complete culture medium.
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Remove the old medium from the cells and replace it with the stimulation medium.
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Incubate the cells for a period sufficient to induce nitric oxide synthase (iNOS) expression and NO production (typically 12-24 hours).
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Include a negative control of unstimulated cells (medium only).
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Loading with 1,2-Diaminoanthraquinone:
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Prepare a working solution of 1,2-Diaminoanthraquinone (e.g., 10 µM) in serum-free medium from a stock solution in DMSO.
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Wash the cells once with warm PBS.
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Add the 1,2-Diaminoanthraquinone working solution to the cells and incubate for 30-60 minutes at 37°C.
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Fluorescence Microscopy:
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Wash the cells twice with warm PBS to remove excess probe.
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Add fresh culture medium or PBS to the cells.
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Visualize the cells using a fluorescence microscope equipped with appropriate filters for the detection of the fluorescent DAA-TZ product (excitation ~488 nm, emission ~580 nm).
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Acquire images from both the stimulated and unstimulated cells. An increase in red fluorescence in the stimulated cells indicates the production of nitric oxide.
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Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the key processes involved in the application of 1,2-Diaminoanthraquinone.
